molecular formula C20H20Cl2N2S B2552623 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole CAS No. 1207008-86-3

5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole

Cat. No.: B2552623
CAS No.: 1207008-86-3
M. Wt: 391.35
InChI Key: DPVCFMFONUQZJR-UHFFFAOYSA-N
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Description

5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a dichlorophenyl group, an isobutylthio group, and a p-tolyl group attached to the imidazole ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of Substituents: The dichlorophenyl, isobutylthio, and p-tolyl groups can be introduced through various substitution reactions, such as nucleophilic aromatic substitution or Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one of its substituents with another group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new alkyl or aryl groups.

Scientific Research Applications

5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dichlorophenyl)-2-(isobutylthio)-1H-imidazole
  • 5-(3,4-dichlorophenyl)-1H-imidazole
  • 2-(isobutylthio)-1-(p-tolyl)-1H-imidazole

Uniqueness

5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole is unique due to the specific combination of its substituents, which may confer distinct chemical and biological properties compared to other imidazole derivatives. Its dichlorophenyl group may enhance its binding affinity to certain biological targets, while the isobutylthio and p-tolyl groups may influence its solubility and metabolic stability.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-2-(2-methylpropylsulfanyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2S/c1-13(2)12-25-20-23-11-19(15-6-9-17(21)18(22)10-15)24(20)16-7-4-14(3)5-8-16/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVCFMFONUQZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(C)C)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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